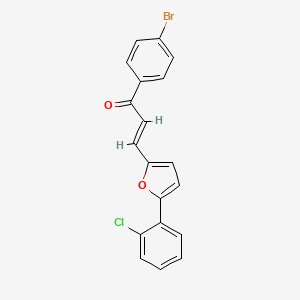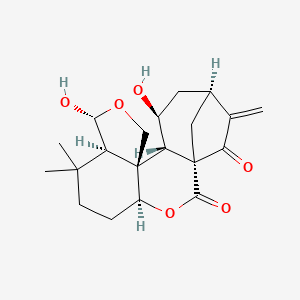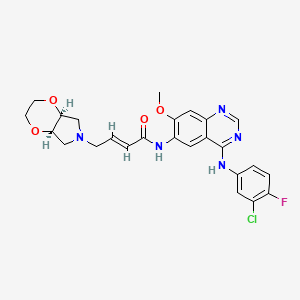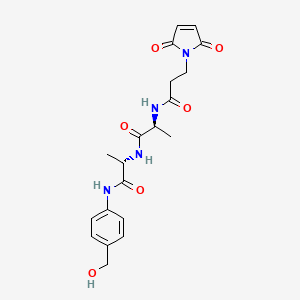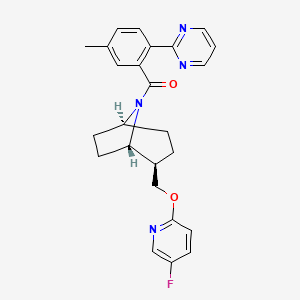
Fazamorexant
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fazamorexant is a potent orexin receptor antagonist, specifically targeting orexin-1 (OX1R) and orexin-2 (OX2R) receptors. It is primarily developed for the treatment of insomnia by modulating the natural wakefulness-promoting system rather than inducing a generalized sedative effect .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fazamorexant involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes includes the use of Rhodium-catalyzed allylic arylation to form the core structure, followed by various functional group modifications .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent control of reaction parameters such as temperature, pressure, and solvent conditions to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Fazamorexant undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Fazamorexant has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study orexin receptor antagonism and its effects on chemical pathways.
Biology: Investigated for its role in modulating sleep-wake cycles and its potential therapeutic effects on sleep disorders.
Medicine: Explored for its potential to treat insomnia and other sleep-related disorders by targeting orexin receptors.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting orexin receptors
Mécanisme D'action
Fazamorexant exerts its effects by specifically antagonizing orexin-1 (OX1R) and orexin-2 (OX2R) receptorsBy selectively inhibiting the activity of orexin, this compound effectively reduces wakefulness and facilitates the onset and maintenance of sleep .
Comparaison Avec Des Composés Similaires
Daridorexant: Another orexin receptor antagonist used for the treatment of insomnia.
Suvorexant: A dual orexin receptor antagonist that also targets OX1R and OX2R receptors.
Comparison: Fazamorexant is unique in its specific targeting of orexin receptors, which allows it to modulate the natural wakefulness-promoting system without inducing a generalized sedative effect. This targeted approach minimizes the risk of side effects commonly associated with other sleep medications, such as cognitive impairment, dependency, and residual sedation .
Propriétés
Numéro CAS |
1808918-69-5 |
|---|---|
Formule moléculaire |
C25H25FN4O2 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
[(1S,2R,5S)-2-[(5-fluoropyridin-2-yl)oxymethyl]-8-azabicyclo[3.2.1]octan-8-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone |
InChI |
InChI=1S/C25H25FN4O2/c1-16-3-8-20(24-27-11-2-12-28-24)21(13-16)25(31)30-19-6-4-17(22(30)9-7-19)15-32-23-10-5-18(26)14-29-23/h2-3,5,8,10-14,17,19,22H,4,6-7,9,15H2,1H3/t17-,19-,22-/m0/s1 |
Clé InChI |
PMJPLAGTPPVSRL-JLMWRMLUSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)N3[C@H]4CC[C@H]([C@@H]3CC4)COC5=NC=C(C=C5)F |
SMILES canonique |
CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)N3C4CCC(C3CC4)COC5=NC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


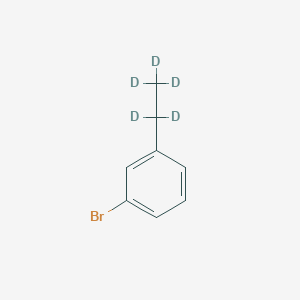
![6-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-iodo-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12402118.png)
![(2S,4R)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-4-[(E)-2-cyano-3-cyclopropylprop-2-enoyl]-3-(cyanomethyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12402144.png)
![2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one](/img/structure/B12402148.png)
![[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12402154.png)

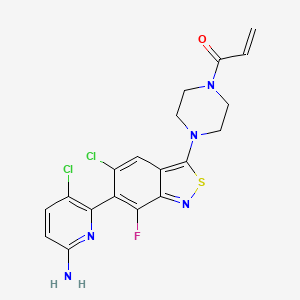
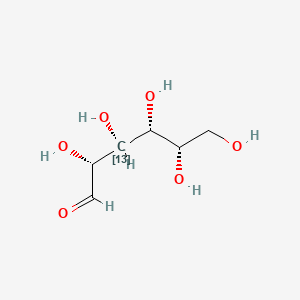
![tert-butyl 2-[[1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B12402168.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12402172.png)
